molecular formula C11H21NO B15258076 5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol

5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol

Cat. No.: B15258076
M. Wt: 183.29 g/mol
InChI Key: CIZZPLKTZUJNID-UHFFFAOYSA-N
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Description

5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[6.1.0]nonane core with an ethylamino group at the 5-position and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is to start with a suitable bicyclic precursor and introduce the ethylamino and hydroxyl groups through a series of chemical reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve efficiency, reduce costs, and ensure consistent quality. This could include the use of automated synthesis equipment and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bicyclic core provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylamino)bicyclo[6.1.0]nonan-4-ol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

5-(ethylamino)bicyclo[6.1.0]nonan-4-ol

InChI

InChI=1S/C11H21NO/c1-2-12-10-5-3-8-7-9(8)4-6-11(10)13/h8-13H,2-7H2,1H3

InChI Key

CIZZPLKTZUJNID-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC2CC2CCC1O

Origin of Product

United States

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